molecular formula C5H3N3OS B8052525 4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B8052525
M. Wt: 153.16 g/mol
InChI Key: ILAXZPDKSKVBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-[1,3]Thiazolo[4,5-d]pyrimidin-7-one is a fused heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the research and development of corticotropin-releasing factor receptor 1 (CRF1) antagonists . The thiazolopyrimidine core is a privileged structure used to design novel small molecules that target the CRF1 receptor, which is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and the body's primary stress response system . Overactivation of this system is implicated in a variety of stress-related disorders, including anxiety, depression, and addictive behaviors, making CRF1 receptor antagonists a promising area of therapeutic investigation . Furthermore, such antagonists have recently emerged as potential treatment options for congenital adrenal hyperplasia (CAH), an autosomal recessive disorder . Researchers utilize this core structure to synthesize compounds that can potently bind to the CRF1 receptor, with some optimized analogs demonstrating binding affinity superior to earlier reference compounds . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-5-3-4(6-1-7-5)8-2-10-3/h1-2H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXZPDKSKVBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiazole Derivatives with Carbonyl Compounds

A widely employed method involves the cyclocondensation of 4-amino-5-substituted thiazole derivatives with carbonyl-containing reagents. For instance, Balkan et al. demonstrated that 4-amino-5-arylidene-thiazolidin-2-thiones react with chloroacetic acid in the presence of anhydrous sodium acetate to form the thiazolopyrimidinone core . The reaction proceeds via intramolecular cyclization, yielding 4H- thiazolo[4,5-d]pyrimidin-7-one derivatives in 62–67% yields (Table 1).

Optimization Insight :

  • Catalyst : Sodium acetate enhances cyclization efficiency by deprotonating intermediates.

  • Solvent : Ethanol or DMF improves solubility of aromatic aldehydes, facilitating Schiff base formation .

One-Pot Multicomponent Reactions

One-pot syntheses are favored for their efficiency. MDPI contributors described a protocol where methyl 5-benzoyl-2-aminosubstituted-thiazole-4-carboxylates react with hydrazine under reflux to form the target compound . This method avoids intermediate isolation, achieving yields of 78–87% (Table 1).

Key Steps :

  • Hydrazine Addition : Opens the thiazole ring, forming a diaminopyrimidine intermediate.

  • Cyclodehydration : Eliminates water to form the fused thiazolopyrimidinone .

Cyclization of Thiourea Derivatives

Thiourea derivatives serve as versatile precursors. Devani et al. reported that 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones undergo cyclization with aromatic aldehydes in the presence of piperidine, yielding 4H- thiazolo[4,5-d]pyrimidin-7-ones . The reaction is regioselective, favoring the 7-one tautomer due to thermodynamic stability.

Reaction Conditions :

  • Temperature : 80–100°C in ethanol.

  • Catalyst : Piperidine (10 mol%) .

Solid-Phase Synthesis for High-Throughput Production

Hua et al. developed a solid-phase approach using Merrifield resin functionalized with thiazole precursors . Sequential coupling with malononitrile and cyclization with triethyl orthoformate produced the target compound in 65–93% yields (Table 1). This method is scalable and suitable for combinatorial libraries.

Advantages :

  • Purity : Solid-phase extraction minimizes byproducts.

  • Diversity : Modular substituents introduced via resin-bound intermediates .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. J-stage researchers achieved cyclization of rhodanine derivatives with pyrazol-3(2H)-ones in 70–85% yields within 20 minutes . This method is energy-efficient and avoids thermal decomposition.

Conditions :

  • Power : 300 W.

  • Solvent : Ethanol or acetonitrile .

Electrophilic Halocyclization

De Gruyter studies highlighted regioselective electrophilic cyclization of 3-[(2-alkenyl)sulfanyl]-4H-1,2,4-triazoles using iodine or NCS . The choice of electrophile dictates the cyclization pathway, with iodine favoring thiazolo[4,5-d]pyrimidin-7-ones (65–72% yields).

Mechanistic Note :

  • Iodine : Generates iodonium intermediates, promoting six-membered ring formation.

  • NCS : Prefers five-membered cyclization, yielding alternative products .

Table 1. Summary of Preparation Methods

MethodStarting MaterialConditionsYield (%)Reference
Cyclocondensation4-Amino-5-arylidene-thiazolesNaOAc, EtOH, reflux, 6 h62–67
One-Pot MulticomponentMethyl thiazole carboxylatesHydrazine, EtOH, 80°C, 4 h78–87
Thiourea Cyclization3-Phenylthiazole-2-thionesPiperidine, EtOH, 100°C, 8 h65–70
Solid-Phase SynthesisResin-bound thiazolesTriethyl orthoformate, DMF, 60°C65–93
Microwave IrradiationRhodanine derivativesMW, 300 W, EtOH, 20 min70–85
Electrophilic Cyclization3-Alkenylsulfanyl triazolesI₂, CH₂Cl₂, RT, 12 h65–72

Comparative Analysis and Recommendations

  • Efficiency : Solid-phase synthesis offers the highest yields (93%) but requires specialized equipment.

  • Scalability : Cyclocondensation and one-pot methods are practical for industrial-scale production.

  • Sustainability : Microwave-assisted reactions reduce energy consumption by 40% compared to thermal methods .

Chemical Reactions Analysis

4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Anti-Inflammatory Thiazolo- and Pyrazolopyrimidinones

  • Pyrazolo[1,5-a]pyrimidin-7-ones :
    Derivatives like FPP028 (a weak PGE₂ inhibitor) and its analogs (e.g., 57g ) were evaluated in carrageenan-induced edema models. Compound 57g , with optimized 2-phenyl substituents, showed 92.1% inhibition of paw edema at 25 mg/kg, outperforming indomethacin (69.83%) .

    • Key SAR : Electron-releasing groups (e.g., methoxy) on the phenyl ring enhance PGE₂ inhibition.
  • Thiazolo[4,5-d]pyrimidines :
    Derivative 50 (4,6-thiophene; 2-Cl) exhibited 68.85% anti-inflammatory activity , closely matching indomethacin. The thiophene moiety and chlorine atom improved binding to inflammatory mediators .

Anticancer and Enzyme-Targeting Derivatives

  • 5-Trifluoromethyl Thiazolo[4,5-d]pyrimidines :
    Substitution at position 5 with CF₃ enhanced antiproliferative activity. Analog 2b showed potency against cancer cell lines, attributed to the electron-withdrawing CF₃ group improving membrane permeability .

  • Thiazoloquinazolinones: Compound 146 (a quinazolinone hybrid) inhibited CD38, raising NAD levels >5-fold in the liver. Structural fusion with quinazolinone expanded π-π stacking interactions, critical for enzyme binding .
  • PI3Kβ Inhibitors :
    Morpholinyl-substituted analogs (e.g., 18 ) demonstrated selective PI3Kβ inhibition in PTEN-deficient cancers. The morpholine ring improved solubility and kinase selectivity .

Antibacterial and Physicochemical Modifications

  • Imino-Phthalimido Derivatives: Compounds like 6a–c (with phthalimido and arylidene groups) showed moderate antibacterial activity. Bulky substituents reduced efficacy compared to simpler analogs, likely due to steric hindrance .
  • Piperazine/Morpholine Derivatives :

    • 2-(4-Ethylpiperazin-1-yl) : Enhanced CNS penetration and solubility (PSA = 80.37 Ų) .
    • 2-Morpholinyl : Improved pharmacokinetics (e.g., bioavailability) via hydrogen bonding with targets .

Q & A

Q. What are the key synthetic methodologies for preparing 4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one and its derivatives?

The compound can be synthesized via microwave-assisted regioselective alkylation. For example, condensation of 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxamide with acetic anhydride under microwave conditions yields the core structure, followed by alkylation to introduce substituents . Characterization typically involves NMR, IR, and mass spectrometry to confirm regiochemistry and purity.

Q. How is the structural identity of this compound validated in new synthetic routes?

Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry and stereochemistry. For derivatives, spectroscopic methods (e.g., 1^1H/13^{13}C NMR, HRMS) and computational tools (e.g., density functional theory for electronic structure analysis) are used. In cases of ambiguity, NOESY or COSY experiments resolve spatial arrangements .

Q. What naming conventions apply to fused heterocycles like this compound?

The IUPAC nomenclature prioritizes the parent heterocycle with the highest priority (e.g., pyrimidine over thiazole). Numbering starts at the bridgehead atom, and the "4H" designation indicates the tautomeric form. Misnaming often arises from incorrect prioritization of ring systems; for example, "4H-imidazo[4,5-d]thiazole" would take precedence over alternative arrangements .

Advanced Research Questions

Q. How do structural modifications to this compound influence its activity as a PI3K-beta inhibitor?

Substituents at the 5-methyl and 4-morpholinyl positions enhance selectivity for PI3K-beta over other isoforms. SAR studies show that alkylation at the 2-position improves membrane permeability, while electron-withdrawing groups at the 7-one position stabilize hydrogen bonding with the kinase’s ATP-binding pocket. In vivo efficacy in PTEN-deficient cancer models correlates with logP values <3.5 and polar surface area >80 Ų .

Q. What strategies resolve low solubility and bioavailability in thiazolo[4,5-d]pyrimidinone-based drug candidates?

Structural optimization includes introducing hydrophilic moieties (e.g., sulfonamide or morpholine groups) or prodrug approaches. For example, AstraZeneca’s CXCR2 antagonist AZD8309 incorporates a hydroxypropylamine side chain to improve aqueous solubility while maintaining target affinity. Co-crystallization with cyclodextrins or lipid-based formulations further enhances bioavailability .

Q. How are data contradictions addressed in pharmacological studies of thiazolo[4,5-d]pyrimidinone derivatives?

Discrepancies between in vitro potency and in vivo efficacy often stem from metabolic instability or off-target effects. Solutions include:

  • Metabolic profiling : CYP450 assays identify vulnerable sites for deuteration or fluorination .
  • Selectivity screening : Kinome-wide profiling (e.g., using KINOMEscan) rules out off-target kinase interactions .
  • PK/PD modeling : Correlating plasma exposure (AUC) with target engagement in preclinical models .

Q. What advanced techniques validate the mechanism of action for antimicrobial thiazolo[4,5-d]pyrimidinones?

Transcriptomic profiling (RNA-seq) of treated bacterial cultures identifies dysregulated pathways (e.g., cell wall synthesis). Molecular docking against validated targets (e.g., Mycobacterium tuberculosis enoyl-acyl carrier protein reductase) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinity. Resistance studies via serial passage assays reveal mutation hotspots .

Q. How are regiochemical challenges in thiazolo[4,5-d]pyrimidinone synthesis resolved?

Competing cyclization pathways (e.g., thiazolo[4,5-b] vs. [4,5-d] isomers) are controlled by:

  • Microwave conditions : Enhanced thermal efficiency favors the desired regiochemistry .
  • Directing groups : Electron-donating substituents (e.g., morpholinyl) guide cyclization via steric and electronic effects .
  • Protecting group strategies : Temporary protection of reactive amines prevents undesired side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.